7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Vue d'ensemble

Description

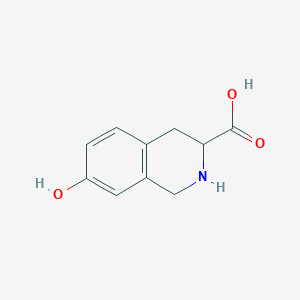

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Another method involves the Bischler-Napieralski reaction, which is a cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides, followed by reduction . This reaction also requires acidic conditions and can be catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Alkylated or acylated isoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

7-OH-TIQCA is recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects on neurotransmitter systems, contributing to advancements in drug efficacy and specificity. The compound has shown promise in developing inhibitors for the hepatitis C virus (HCV) NS3 protease, demonstrating potent activity against this target .

Table 1: Key Pharmaceutical Applications of 7-OH-TIQCA

Biochemical Research

In biochemical studies, 7-OH-TIQCA is utilized to investigate enzyme inhibition and receptor binding. Its ability to interact with various biomolecules provides insights into molecular interactions and potential therapeutic targets. This compound has been employed in studies that elucidate the mechanisms of action for various drugs and biological agents .

Table 2: Biochemical Research Applications

| Research Focus | Description |

|---|---|

| Enzyme Inhibition | Studies on its role in inhibiting specific enzymes related to diseases . |

| Receptor Binding | Investigations into binding affinities with various receptors . |

Organic Synthesis

7-OH-TIQCA acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules with improved yields and selectivity. Its use as a protecting group in solid-phase peptide synthesis enhances the efficiency of peptide chain assembly, making it valuable in synthetic organic chemistry .

Table 3: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group to enhance yield and efficiency . |

| Building Block | Serves as a foundational compound for synthesizing complex organic molecules . |

Analytical Chemistry

In analytical chemistry, 7-OH-TIQCA is employed to develop methods for detecting and quantifying isoquinoline derivatives. This application is crucial for quality control and validation of research findings, ensuring accurate data collection in experimental studies .

Table 4: Analytical Chemistry Applications

Case Studies

Several studies have highlighted the applications of 7-OH-TIQCA:

- Study on HCV Inhibitors : Research demonstrated that macrocyclic compounds derived from 7-OH-TIQCA exhibited significantly higher potency against HCV NS3 protease compared to traditional inhibitors, showcasing its potential in antiviral drug development .

- Neuropharmacological Research : Derivatives of this compound have been studied for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mécanisme D'action

The mechanism of action of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar structural features and applications.

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential neuroprotective and neurotoxic effects.

1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: A phosphonic acid analog with unique conformational features and pharmacological applications.

Uniqueness

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .

Activité Biologique

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (HTCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of HTCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 128502-56-7

- Synonyms : (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

HTCA has been shown to exhibit various biological activities, including:

- Opioid Receptor Modulation : HTCA acts as a selective antagonist at the delta-opioid receptor (DOR) and mu-opioid receptor (MOR). Studies indicate that substituting specific positions in opioid peptides with HTCA can convert agonist activities into antagonistic ones .

- Antiviral Activity : Research has demonstrated that HTCA-based macrocyclic inhibitors effectively inhibit the hepatitis C virus NS3 protease, suggesting potential applications in antiviral therapies .

Therapeutic Potential

- Pain Management : Due to its opioid receptor modulation properties, HTCA is being investigated for its potential in pain management. The conversion of agonist peptides to antagonists could lead to new analgesic therapies with reduced side effects.

- Antinociceptive Effects : Recent studies have highlighted the antinociceptive effects of HTCA when modified with certain structural components, enhancing its efficacy and metabolic stability .

- CNS Penetration : Modifications to HTCA have improved its ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .

Case Study 1: Opioid Peptide Modulation

A study investigated the effects of HTCA on opioid peptides. The substitution of HTCA in enkephalin analogs resulted in the conversion of MOR agonists into selective DOR antagonists, demonstrating its potential for developing targeted analgesics with fewer side effects .

Case Study 2: Antiviral Applications

HTCA was incorporated into macrocyclic inhibitors targeting hepatitis C virus NS3 protease. These inhibitors showed potent antiviral activity in vitro, indicating that HTCA could play a role in developing new antiviral drugs .

Data Table: Biological Activities of HTCA

Propriétés

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCRLDSCSWXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403207 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35186-98-2 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?

A1: The this compound structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.

Q2: How is this compound employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?

A2: Researchers have utilized this compound as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []

Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, this compound, in omega-conotoxin GVIA?

A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with this compound, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []

Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.